molecular formula C20H19ClN2O5S B11459508 methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate

methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate

Cat. No.: B11459508
M. Wt: 434.9 g/mol
InChI Key: BBRGJGSFIBRWKU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including an ester, a chlorophenyl group, and a tricyclic system with oxygen, sulfur, and nitrogen atoms. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature . This reaction forms the tricyclic core of the compound through tandem C–N and C–O bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign and transition-metal-free catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and biological responses .

Properties

Molecular Formula

C20H19ClN2O5S

Molecular Weight

434.9 g/mol

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate

InChI

InChI=1S/C20H19ClN2O5S/c1-20(2)8-13-14(10-28-20)29-18-16(13)17(25)23(12-6-4-11(21)5-7-12)19(26)22(18)9-15(24)27-3/h4-7H,8-10H2,1-3H3

InChI Key

BBRGJGSFIBRWKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)OC)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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